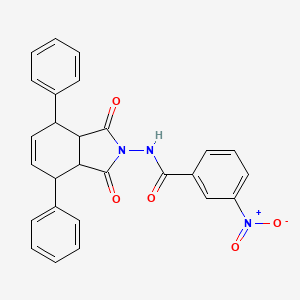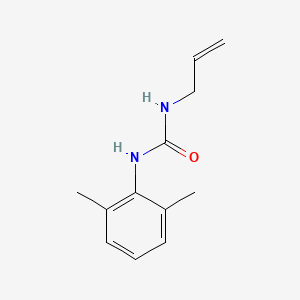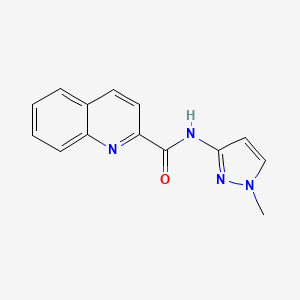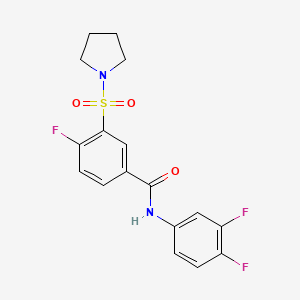
N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by its multiple fluorine atoms and a sulfonyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The reaction conditions often require the use of strong bases and specific solvents to ensure the correct formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow chemistry might also be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its fluorine atoms make it a valuable precursor in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, particularly in the modulation of enzyme activity and receptor binding. Its unique structure allows it to interact with various biological targets.
Medicine: N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide is being investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical stability and resistance to degradation make it suitable for various applications.
Wirkmechanismus
The mechanism by which N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to receptors and enzymes, leading to modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Receptors: It can bind to specific receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
N-(4-fluorophenyl)-3-bromo-4-fluorobenzamide
N-(3,4-difluorophenyl)-4-fluoro-3-(morpholin-4-ylsulfonyl)benzamide
N-(3,4-difluorophenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide
Uniqueness: N-(3,4-Difluorophenyl)-4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzamide stands out due to its specific combination of fluorine atoms and the pyrrolidin-1-ylsulfonyl group. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-4-fluoro-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-13-6-4-12(10-15(13)20)21-17(23)11-3-5-14(19)16(9-11)26(24,25)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTLZSGGSQVSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
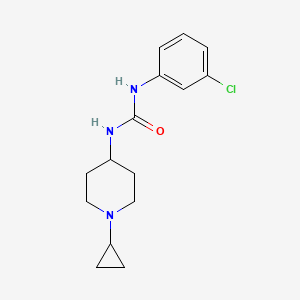
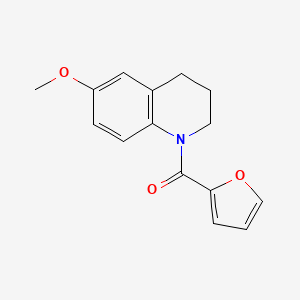
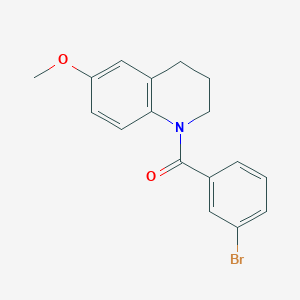
![Tetrahydrofuran-2-ylmethyl {2,2,2-trichloro-1-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]ethyl}carbamate](/img/structure/B7484884.png)
![N-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7484889.png)
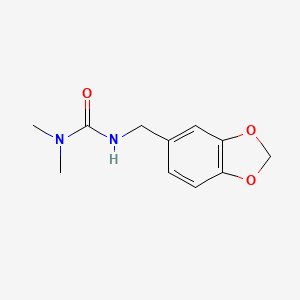

![3-[(3,4-difluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7484910.png)
![N-(4-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7484911.png)
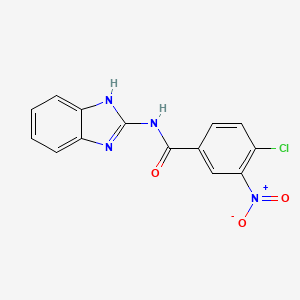
![[2-Oxo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl] 3-(cyclopropylsulfamoyl)thiophene-2-carboxylate](/img/structure/B7484923.png)
